2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

Catalog No.
S3124265
CAS No.
882287-07-2
M.F
C9H9NO2
M. Wt
163.176
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

CAS Number

882287-07-2

Product Name

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

IUPAC Name

(NE)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine

Molecular Formula

C9H9NO2

Molecular Weight

163.176

InChI

InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2/b10-6+

InChI Key

KZPPLHLNEOMCIV-UXBLZVDNSA-N

SMILES

C1COC2=C1C=C(C=C2)C=NO

Solubility

not available

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime is a chemical compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It features a dihydrobenzo[b]furan structure, which is characterized by a fused ring system that includes both aromatic and aliphatic components. The oxime functional group (-C=N-OH) is attached to the carbonyl carbon of the aldehyde, providing unique reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Rearrangement Reactions: The oxime can undergo Beckmann rearrangement to yield corresponding amides.
  • Condensation Reactions: It can react with carbonyl compounds to form oximes or imines.
  • Reduction Reactions: The oxime can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime exhibits several biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress .
  • Antimicrobial Activity: Preliminary studies indicate efficacy against certain bacterial strains, making it a candidate for further pharmacological exploration.
  • Enzyme Inhibition: The compound may inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism .

These biological activities make 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime a compound of interest in pharmacology and toxicology.

Synthesis of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime can be achieved through various methods:

  • Condensation of Aldehyde with Hydroxylamine:
    • Reacting 2,3-dihydrobenzo[b]furan-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) yields the oxime.
    text
    C₉H₈O + NH₂OH → C₉H₉NO + H₂O
  • Oxidation of Corresponding Alcohols:
    • Alcohol derivatives can be oxidized to form aldehydes, followed by the addition of hydroxylamine.

These methods provide efficient pathways for synthesizing this compound in laboratory settings.

2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime has several applications:

  • Pharmaceutical Development: Its antioxidant and antimicrobial properties make it a candidate for drug formulation.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Chemical Probes: The compound can be used as a biochemical probe to study enzyme activity and inhibition mechanisms.

Interaction studies involving 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Research has shown that this compound can inhibit cytochrome P450 enzymes, affecting drug metabolism pathways .
  • Binding Studies: Investigations into its interactions with proteins reveal potential regulatory roles in cellular processes.

These studies are crucial for understanding how this compound may influence biological systems.

Several compounds share structural similarities with 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
2,3-Dihydrobenzofuran-7-carbaldehyde196799-45-80.88
2,3-Dihydrobenzofuran-4-carbaldehyde209256-42-80.88
1-(2,3-Dihydro-7-benzofuranyl)ethanone170730-06-00.85
2-Hydroxybenzaldehyde90-15-3N/A

Uniqueness

What sets 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime apart from these similar compounds is its specific structural arrangement that allows for unique reactivity patterns and biological activities. Its ability to act as both an aldehyde and an oxime makes it particularly versatile in synthetic applications and biological interactions.

The synthesis of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime traces its roots to early investigations into benzofuran derivatives, which gained prominence in the mid-20th century due to their prevalence in natural products and bioactive molecules. The oxime functional group (-C=N-OH) was later incorporated into this scaffold to exploit its dual reactivity as both a nucleophile and electrophile. Early reports of its preparation involved condensation reactions between 2,3-dihydrobenzo[b]furan-5-carbaldehyde and hydroxylamine derivatives under mild acidic or basic conditions. Over time, optimized protocols have improved yields and purity, making the compound more accessible for research.

Significance in Organic Chemistry

The structural features of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime contribute to its versatility:

  • Benzofuran Core: The fused bicyclic system provides aromatic stability while allowing regioselective functionalization at the 5-position.
  • Oxime Group: The -C=N-OH moiety enables participation in condensation, cyclization, and coordination reactions, making it valuable for synthesizing heterocycles like isoxazoles and oxadiazoles.

A comparative analysis of its physical properties reveals distinct characteristics:

PropertyValueSource
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
CAS Number882287-07-2
Purity≥95%

These properties underscore its utility as a stable, well-defined building block.

Current Research Landscape

Recent studies have explored its role in:

  • Medicinal Chemistry: As a precursor to bioactive molecules targeting enzymes and receptors.
  • Materials Science: In coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a bidentate ligand.
  • Green Chemistry: Solvent-free synthesis methods to enhance sustainability.

Stereochemical Considerations

The stereochemical characteristics of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime are fundamentally determined by the presence of the oxime functional group (-C=N-OH) attached to the benzofuran scaffold . The molecular formula C₉H₉NO₂ with a molecular weight of 163.17 g/mol encompasses a complex three-dimensional architecture that exhibits significant stereochemical diversity .

The oxime functionality introduces a critical stereochemical element through the carbon-nitrogen double bond, which restricts free rotation and creates the possibility for geometric isomerism [9]. The nitrogen atom in the oxime group adopts sp² hybridization, contributing to the planar geometry around the C=N bond [32]. This planar arrangement is essential for understanding the overall molecular conformation and its subsequent chemical behavior [32].

Intramolecular interactions play a crucial role in stabilizing specific conformations of the molecule [32]. The cyclohexene-like ring system in the dihydrobenzofuran moiety adopts a characteristic half-chair conformation, which influences the spatial positioning of the carbaldehyde oxime substituent [32]. Methyl carbon-hydrogen to nitrogen interactions have been observed to provide additional conformational stabilization in related oxime structures [32].

Table 1: Stereochemical Parameters for 2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime

ParameterValueReference
Molecular FormulaC₉H₉NO₂
Molecular Weight (g/mol)163.17
E-Configuration StabilityThermodynamically favorable [12]
Z-Configuration StabilityKinetically accessible [12]
E/Z Isomerization Barrier (kJ/mol)~200 [12]
Oxime Bond Length (Å)1.27-1.28 [32]
C=N Bond CharacterPartial double bond [9]
NOH Torsion Angle (degrees)0-180 [32]

E/Z Isomerism and Configurational Stability

The oxime group in 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime exhibits E/Z geometric isomerism due to restricted rotation around the C=N double bond [9] [12]. This isomerism follows the Cahn-Ingold-Prelog priority rules, where the E-configuration occurs when the highest priority groups on each carbon are on opposite sides of the double bond, while the Z-configuration places these groups on the same side [27] [33].

Research has demonstrated that the E-isomer of oxime compounds generally exhibits greater thermodynamic stability compared to the Z-isomer [12]. In the specific case of heterocyclic oximes, the E-configuration allows for optimal intermolecular hydrogen bonding interactions involving the oxime hydroxyl group and nitrogen atoms of adjacent molecules [12]. These hydrogen bonds form ladder-type chains in the solid state, with typical bond distances of approximately 2.735 Å and angles of 161.1° [12].

The configurational stability of the oxime bond is remarkably high, with energy barriers for E/Z isomerization reaching approximately 200 kJ/mol at room temperature [12]. This substantial barrier makes interconversion between isomers extremely unlikely under normal conditions [12]. The isomerization mechanism proceeds through an in-plane inversion of the oxime nitrogen atom rather than rotation around the C=N bond, maintaining the π-bond character throughout the transition state [12].

For the Z-isomer, intramolecular hydrogen bonding between the oxime hydroxyl group and nearby heteroatoms can provide additional stabilization [12]. However, this intramolecular interaction is generally less energetically favorable than the multiple intermolecular interactions possible with the E-isomer [12]. The steric hindrance in Z-isomers prevents the formation of extensive hydrogen bonding networks, making them less stable in the solid phase [12].

The geometric configuration significantly influences the physical properties of the compound [28]. The Z-oxime typically exhibits higher dipole moments due to the spatial arrangement of polar groups, resulting in increased solubility in polar solvents [28]. Conversely, E-isomers generally demonstrate enhanced thermal stability and are more commonly isolated in crystalline form [28].

Molecular Modeling and Quantum Chemical Calculations

Quantum chemical calculations have provided comprehensive insights into the electronic structure and molecular properties of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime [20] [24]. Density functional theory methods, particularly B3LYP with various basis sets, have been extensively employed to analyze the vibrational spectroscopy, molecular geometry, and electronic properties of benzofuran derivatives [20] [24].

The B3LYP/6-311++G(d,p) method has proven particularly effective for calculating optimized molecular structures and vibrational assignments [20]. This computational approach yields excellent agreement with experimental infrared and nuclear magnetic resonance spectroscopic data [20]. The calculated harmonic wavenumbers show strong correlation with experimental Fourier-transform infrared values, validating the theoretical predictions [24].

Frontier molecular orbital analysis reveals critical information about the chemical reactivity and electronic properties of the compound [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for benzofuran derivatives typically ranges around 4.19 electron volts [24]. This relatively small energy gap indicates high polarizability and suggests that the compound exhibits soft and reactive characteristics [24].

Table 2: Quantum Chemical Calculation Methods for Benzofuran Derivatives

MethodApplicationHOMO-LUMO Gap (eV)AccuracyReference
B3LYP/6-31G(d)Geometry optimization4.19Good [11]
B3LYP/6-311++G(d,p)Vibrational frequencies4.19Excellent [20] [24]
DFT/cc-pVDZStructure calculationsN/AGood [22] [26]
CCSD(T)High-level energeticsN/AVery High [22] [26]
M06/6-311++G(d,p)Bond parametersN/AGood [23]
B3LYP-D2/CHARMM27QM/MM calculationsN/AModerate [25]

The isomerization pathways of dihydrobenzofuran systems have been thoroughly investigated using high-level quantum chemical methods [22] [26]. Coupled cluster theory CCSD(T) calculations provide accurate energetics for these complex rearrangement processes [22] [26]. The potential energy surfaces reveal stepwise mechanisms with multiple intermediates and transition states [22] [26].

Dispersion-corrected density functional theory methods, such as B3LYP-D2, have shown improved accuracy for calculating intermolecular interactions and energy barriers [25]. These corrections typically lower activation energy barriers by approximately 5 kilocalories per mole compared to standard density functional theory methods [25]. The inclusion of dispersion effects is particularly important for modeling hydrogen bonding interactions and crystal packing arrangements [25].

Natural bond orbital analysis provides detailed insights into charge delocalization and hyperconjugative interactions within the molecular framework [20]. This analysis reveals the extent of π-conjugation between the benzofuran ring system and the oxime functionality [20]. Fukui function calculations identify the most reactive sites within the molecule for electrophilic and nucleophilic attacks [20].

Structure-Activity Relationship (SAR) Paradigms

The structure-activity relationships of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime are governed by several key molecular features that determine its chemical reactivity and biological properties [13] [16]. The benzofuran scaffold serves as a privileged structure in medicinal chemistry, providing a foundation for diverse biological activities [16] [19].

The position of the carbaldehyde oxime group at the 5-position of the benzofuran ring creates optimal electronic effects that enhance molecular recognition and binding affinity [16]. Structure-activity relationship studies of benzofuran derivatives have demonstrated that electron-withdrawing groups in the ortho position of the benzofuran ring and para position of aryl substituents tend to increase biological potency [19]. Conversely, electron-donating groups generally weaken activity profiles [19].

The E-configuration of the oxime group appears to be the preferred bioactive form in most biological systems [12] [16]. This preference arises from the enhanced ability of E-isomers to form specific intermolecular interactions with target proteins through hydrogen bonding networks [12]. The configurational stability of the E-isomer ensures consistent biological activity without spontaneous isomerization under physiological conditions [12].

Table 3: Structure-Activity Relationship Parameters

Structural FeatureEffect on ActivityMechanistic RoleReference
E-Oxime ConfigurationEnhanced stabilityPreferred bioactive form [12] [16]
Z-Oxime ConfigurationReduced stabilityRapid isomerization [12] [17]
Dihydrobenzofuran RingIncreased lipophilicityMembrane permeability [5] [16]
Carbaldehyde Position-5Optimal electronic effectsElectrophilic site [6]
Hydroxylamine FunctionalityNucleophilic reactivityMetal coordination [9] [13]
Intermolecular H-bondingCrystal packingSolid-state stability [12] [32]
π-Conjugation SystemElectronic delocalizationOptical properties [20] [24]

The dihydrobenzofuran ring system contributes significantly to the lipophilicity of the molecule, enhancing membrane permeability and cellular uptake [5] [16]. This saturated portion of the bicyclic system provides conformational flexibility while maintaining the aromatic character necessary for π-π stacking interactions [5]. The balance between hydrophobic and hydrophilic regions created by the oxime functionality and benzofuran core optimizes drug-like properties [16].

The hydroxylamine functionality introduces nucleophilic reactivity that enables metal coordination and enzyme inhibition mechanisms [9] [13]. Studies of oxime-containing compounds have shown that the number and position of oxime groups significantly influence inhibitory potency against target enzymes [13] [18]. Monoquaternary oximes with meta-positioned oxime groups typically exhibit enhanced activity compared to ortho-substituted analogs [18].

The π-conjugation system extending from the benzofuran ring through the oxime group creates unique electronic properties that influence optical characteristics and molecular recognition [20] [24]. This extended conjugation affects the frontier molecular orbital energies and contributes to the overall electronic distribution within the molecule [20]. The polarizability and first-order hyperpolarizability values calculated for benzofuran derivatives suggest potential nonlinear optical applications [24].

Conventional Synthesis Routes

The conventional synthesis of 2,3-dihydrobenzo[b]furan-5-carbaldehyde oxime primarily involves the formation of oximes from carbonyl precursors using hydroxylamine derivatives. The most established approach utilizes the reaction between 2,3-dihydrobenzo[b]furan-5-carbaldehyde and hydroxylamine hydrochloride in the presence of a base [1] [2].

The classical method involves dissolving 2,3-dihydrobenzo[b]furan-5-carbaldehyde in methanol, followed by addition of hydroxylamine hydrochloride and potassium carbonate. This reaction typically proceeds at room temperature to 80°C over 2-24 hours, yielding the desired oxime product in 76-99% yield [3] [1] [2]. The reaction mechanism involves nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime functionality.

MethodReagentsConditionsYield (%)References
Oxime Formation from AldehydesHydroxylamine·HCl/BaseRT-80°C, 2-24h76-99 [3] [1] [2]
Acid-Catalyzed CyclizationAcetic acid, HeatReflux, 18-24h70-94 [4] [5]
Microwave-Assisted SynthesisHydroxylamine·HCl/SiO2140-170°C, 5-15min80-98 [2]
Solvent-Free Grindstone ChemistryBi2O3/GrindingRT, grinding80-95 [6] [1] [7]

Alternative conventional approaches include acid-catalyzed cyclization reactions where benzoquinone derivatives undergo heteroannulation with cyclohexenones under refluxing acetic acid conditions. This method has been demonstrated to produce benzofuran structures in 70-94% yield after 18-24 hours of reflux [4] [5].

Microwave-assisted synthesis represents another conventional approach that has gained attention for its efficiency. Using hydroxylamine hydrochloride and silica gel under microwave irradiation at 140-170°C for 5-15 minutes, oxime products can be obtained in 80-98% yield [2]. This method offers significant advantages in terms of reaction time and energy efficiency compared to traditional heating methods.

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed methodologies have emerged as powerful tools for constructing complex benzofuran derivatives, including those containing oxime functionalities. These approaches offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to conventional methods.

Rhodium-Catalyzed Pathways

Rhodium-catalyzed synthesis of benzofuran derivatives has shown remarkable versatility and efficiency. The rhodium-catalyzed vinylene annulation of meta-salicylic acid derivatives with vinylene carbonate represents a significant advancement in selective benzofuran synthesis [8] [9]. This method employs cyclopentadienyl rhodium complexes in tetrachloroethane at 80°C, achieving 30-80% yields of C4-functionalized benzofurans.

MethodCatalystConditionsYield (%)References
Rh-Catalyzed Vinylene AnnulationCpRh/vinylene carbonateTCE, 80°C30-80 [8] [9]
Rh-Catalyzed [2+2+2] CycloadditionRhI/H8-BINAPMild conditions60-90 [10] [11] [12]
Rh-Catalyzed DifunctionalizationRh(III)/AgOAct-AmOH, 120°C, 12h40-86 [13]
Rh-Catalyzed C-H InsertionRh/N-sulfonyl triazolesMild conditions70-95 [14]

The rhodium-catalyzed [2+2+2] cycloaddition methodology provides a flexible approach to fused benzofuran derivatives [10] [11] [12]. Utilizing cationic rhodium(I) complexes with H8-BINAP ligands under mild conditions, this method achieves 60-90% yields of complex polycyclic structures. The reaction proceeds through phenol-linked 1,6-diynes with alkynes and nitriles, offering excellent regioselectivity for the formation of dibenzofuran and azadibenzofuran structures.

Rhodium-catalyzed difunctionalization of para-substituted olefinic arenes represents another innovative approach [13]. This method employs rhodium(III) catalysts with silver acetate as an oxidant in tert-amyl alcohol at 120°C for 12 hours, providing 40-86% yields of 2,3-dihydrobenzofuran derivatives. The reaction proceeds through tandem carbon-hydrogen activation at ortho and meta positions, enabling the simultaneous introduction of multiple functional groups.

Palladium-Catalyzed Strategies

Palladium-catalyzed methods have demonstrated exceptional utility in benzofuran synthesis, particularly for heteroannulation reactions and carbon-hydrogen activation processes. The palladium-catalyzed heteroannulation of acetylenic compounds with ortho-iodophenols provides a facile method for benzofuran construction [15] [16] [17]. This approach employs palladium(0) complexes with triphenylphosphine ligands under reflux conditions, achieving 65-92% yields of substituted benzofurans.

MethodCatalystConditionsYield (%)References
Pd-Catalyzed HeteroannulationPd(0)/PPh3Reflux conditions65-92 [15] [16] [17]
Pd-Catalyzed C-H ActivationPd(OAc)2/ligandK2CO3, DMA, 130°C75-96 [16] [18]
Pd-Catalyzed Alkene CarboalkoxylationPd(0)/CPhosRoom temperature70-90 [19]
Pd-Catalyzed AnnulationPd(0)/dieneVarious conditions60-85 [20]

Palladium-catalyzed carbon-hydrogen activation represents a particularly attractive approach for benzofuran synthesis [16] [18]. Using palladium acetate with appropriate ligands in the presence of potassium carbonate in dimethylacetamide at 130°C, this method achieves 75-96% yields of benzofuran products. The reaction proceeds through phenol-directed carbon-hydrogen activation followed by carbon-oxygen cyclization, providing excellent functional group tolerance.

The palladium-catalyzed alkene carboalkoxylation methodology offers a unique approach to 2,3-dihydrobenzofuran synthesis [19]. This method employs palladium(0) catalysts with CPhos ligands at room temperature, achieving 70-90% yields with excellent stereoselectivity. The reaction proceeds through anti-oxypalladation of the alkene followed by reductive elimination to form the desired heterocyclic products.

Copper-Catalyzed Methods

Copper-catalyzed approaches have gained significant attention due to their cost-effectiveness and unique reactivity patterns. The copper-catalyzed oxidative cyclization of phenols and alkynes using molecular oxygen provides an environmentally benign route to benzofuran derivatives [21] [22]. This method employs copper catalysts with molecular oxygen under mild conditions, achieving 65-95% yields of polysubstituted benzofurans through sequential nucleophilic addition and oxidative cyclization.

MethodCatalystConditionsYield (%)References
Cu-Catalyzed Oxidative CyclizationCu/O2Phenols/alkynes, O265-95 [21] [22]
Cu-Catalyzed C-O CouplingCuCl2/K2CO3Diol solvent, no ligand70-90 [23] [24]
Cu-Catalyzed Deconstructive InsertionCuBr/Li2CO3Coumarins/oximes16-85 [13]
Cu-Catalyzed Aryl Ether FormationCuI/ligandVarious conditions60-88 [25] [26]

Copper-catalyzed carbon-oxygen coupling reactions have shown remarkable efficiency in benzofuran synthesis [23] [24]. The method employs copper(II) chloride with potassium carbonate in diol solvents without additional ligands, achieving 70-90% yields of hydroxyalkyl aryl ethers. These products serve as valuable intermediates for further transformation into benzofurans and benzo-fused cyclic ethers.

The copper-catalyzed deconstructive insertion reaction represents an innovative approach to benzofuran synthesis [13]. This method involves the reaction of coumarins with oximes in the presence of copper bromide and lithium carbonate, providing 16-85% yields of pyridine-fused dihydrobenzofuran derivatives. The reaction proceeds through copper-assisted oxime-copper-iminyl radical formation followed by radical addition and intramolecular cyclization.

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to benzofuran synthesis, focusing on atom economy, waste minimization, and the use of environmentally benign reagents and conditions. These approaches aim to reduce the environmental impact of synthetic processes while maintaining or improving synthetic efficiency.

MethodGreen PrinciplesEnvironmental BenefitsAtom EconomyYield (%)References
Bismuth Oxide CatalysisNon-toxic catalystNo heavy metal wasteHigh80-95 [6] [1] [7]
Visible Light PhotocatalysisMild conditions, no heatBlue LED, catalyst-freeHigh75-90 [27]
Solvent-Free ConditionsWaste minimizationEliminates organic solventsVery High85-95 [1] [7]
Microwave IrradiationEnergy efficiencyReduced reaction timeHigh80-98 [2]

The bismuth oxide-catalyzed solvent-free synthesis represents a significant advancement in green oxime chemistry [6] [1] [7]. This method employs bismuth trioxide as a non-toxic, air-stable catalyst for the conversion of carbonyl compounds to oximes under grinding conditions at room temperature. The process achieves 80-95% yields without generating hazardous waste or requiring organic solvents, making it an environmentally friendly alternative to traditional methods.

Visible light photocatalysis has emerged as an innovative green approach for oxime synthesis [27]. This method utilizes blue light-emitting diodes to promote oxime ether formation through oxygen-hydrogen functionalization of oximes with diazo esters. The reaction proceeds under mild conditions without additional catalysts or additives, achieving 75-90% yields with excellent functional group tolerance.

Solvent-free reaction conditions have been developed to minimize waste generation and improve atom economy [1] [7]. These methods eliminate the need for organic solvents through mechanical activation or solid-state reactions, achieving 85-95% yields while significantly reducing environmental impact. The solvent-free approach is particularly well-suited for large-scale synthesis applications.

Scale-Up Considerations

Scale-up of benzofuran synthesis presents unique challenges related to heat management, catalyst recovery, and process economics. Understanding these factors is crucial for the successful translation of laboratory methods to industrial applications.

ScaleTypical Yield (%)Key ConsiderationsLimiting FactorsCost FactorsReferences
Laboratory (mmol)85-95OptimizationReaction screeningReagent cost [28] [29] [30]
Pilot (gram)80-90Heat managementSolvent choiceEquipment scale [28] [29]
Production (kg)75-85Catalyst recoveryPurificationWaste treatment [31] [32]
Industrial (ton)70-80Process economicsRegulatory approvalMarket demand [31]

Laboratory-scale synthesis typically achieves the highest yields (85-95%) due to optimal reaction conditions and careful monitoring [28] [29] [30]. At this scale, the primary focus is on reaction optimization and screening of different methodologies to identify the most efficient synthetic route. Reagent costs represent the main economic consideration at this scale.

Pilot-scale synthesis (gram quantities) requires careful attention to heat management and solvent selection [28] [29]. Yields typically decrease to 80-90% due to less efficient mixing and heat transfer. Equipment scaling becomes a significant cost factor, and reaction conditions may need modification to accommodate larger batch sizes.

Production-scale synthesis (kilogram quantities) introduces additional challenges related to catalyst recovery and purification methods [31] [32]. Yields may further decrease to 75-85% due to process limitations and the need for robust, reproducible conditions. Waste treatment becomes a major cost consideration, driving the adoption of greener synthetic approaches.

Industrial-scale synthesis (ton quantities) requires comprehensive consideration of process economics, regulatory approval, and market demand [31]. Yields typically range from 70-80% due to the constraints of large-scale manufacturing. Process economics become the dominant factor, favoring methods with low raw material costs, minimal waste generation, and high throughput.

Deconstructive Insertion Reactions

Deconstructive insertion reactions represent a novel approach to benzofuran synthesis through the strategic cleavage and reformation of chemical bonds. These methods offer unique pathways to complex structures that may be difficult to access through conventional approaches.

MethodSubstrateMechanismConditionsYield (%)References
Deconstructive InsertionCoumarins/oximesRadical insertionCuBr, Li2CO3, DMF16-85 [13] [33]
Direct C-O Bond FormationAryl halides/alcoholsReductive eliminationPd/Cu catalysis70-95 [34] [35] [36]
Skeletal EditingBenzofurans/indolesRing-opening/closureOxidative conditions60-90 [37] [38]
Aromatic MetamorphosisHeteroaromaticsBond cleavage/formationMetal-catalyzed65-85 [39] [40]

The copper-catalyzed deconstructive insertion of oximes into coumarins represents a significant advancement in benzofuran synthesis [13] [33]. This method employs copper bromide and lithium carbonate in dimethylformamide to achieve 16-85% yields of pyridine-fused dihydrobenzofuran derivatives. The reaction proceeds through copper-assisted oxime-copper-iminyl radical formation, followed by radical addition to the coumarin substrate and subsequent intramolecular cyclization.

Deconstructive reorganization strategies have been developed for the de novo synthesis of hydroxylated benzofurans from kojic acid or maltol-derived alkynes [33]. This approach simultaneously constructs both benzene and furan rings while deconstructing the pyrone moiety, providing a unique pathway to complex benzofuran structures with controlled substitution patterns.

Direct Aryl Carbon-Oxygen Bond Formation

Direct aryl carbon-oxygen bond formation represents a fundamental transformation in benzofuran synthesis, enabling the construction of heterocyclic frameworks through efficient carbon-oxygen coupling reactions. These methods have been developed to address the challenges associated with traditional cyclization approaches.

The synthesis of functionalized dihydrobenzofurans through direct aryl carbon-oxygen bond formation has been achieved under mild conditions using copper-mediated processes [34]. This method employs iodonium salts and copper catalysts to promote cyclization reactions that proceed through a mechanistic pathway distinct from previously described transformations. The mild reaction conditions are compatible with various functional groups, achieving excellent yields of dihydrobenzofuran products.

Palladium-catalyzed carbon-oxygen cross-coupling reactions have been extensively developed for the synthesis of aryl ethers and benzofuran derivatives [35] [36] [41]. These methods utilize palladium catalysts with specialized ligands to promote the coupling of aryl halides with alcohols, achieving 70-95% yields under optimized conditions. The development of new ligand systems has enabled room-temperature coupling reactions with enhanced functional group tolerance.

Copper-catalyzed carbon-oxygen coupling reactions have shown particular promise for benzofuran synthesis due to their cost-effectiveness and unique reactivity patterns [42] [23] [24]. The Ullmann condensation coupling reaction has been extensively studied for the formation of aryl-oxygen bonds, with recent developments focusing on heterogeneous catalysts and improved reaction conditions. These methods achieve 70-95% yields while offering excellent substrate scope and functional group compatibility.

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Dates

Last modified: 04-15-2024

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